molecular formula C25H19N3O3S2 B2400693 N-benzo[g][1,3]benzothiazol-2-yl-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 330190-11-9

N-benzo[g][1,3]benzothiazol-2-yl-2-[(4-methylphenyl)sulfonylamino]benzamide

Cat. No.: B2400693
CAS No.: 330190-11-9
M. Wt: 473.57
InChI Key: QAMITEBPFKPHDD-UHFFFAOYSA-N
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Description

“N-benzo[g][1,3]benzothiazol-2-yl-2-[(4-methylphenyl)sulfonylamino]benzamide” is a chemical compound. Benzothiazole derivatives play a vital role in some biological applications .


Synthesis Analysis

The synthesis of benzothiazoles involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .


Molecular Structure Analysis

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .


Chemical Reactions Analysis

Benzothiazole synthesis involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .

Scientific Research Applications

Anticancer and Antimicrobial Applications

Benzothiazole derivatives, including structures similar to N-benzo[g][1,3]benzothiazol-2-yl-2-[(4-methylphenyl)sulfonylamino]benzamide, have been extensively explored for their therapeutic potential across a wide range of biological activities. Notably, these compounds have demonstrated promising anticancer and antimicrobial effects. The structural simplicity and ease of synthesis of benzothiazoles, particularly the 2-arylbenzothiazole moiety, have been highlighted for their development as chemotherapeutic agents against cancer. These derivatives are investigated for their ability to serve as ligands to various biomolecules, indicating their versatility in drug development for treating diverse human diseases and disorders (Kamal et al., 2015).

Neurological Disorder Treatments

Research into N-sulfonylamino azinones, a class of compounds related to benzothiazoles, reveals their application in neurological disorders. These compounds, through structural modifications and pharmacological explorations, have shown potential as competitive AMPA receptor antagonists. This is particularly relevant for treating neurological conditions such as epilepsy and schizophrenia, underscoring the therapeutic versatility of benzothiazole derivatives in addressing complex neurological diseases (Elgemeie et al., 2019).

Amyloid Imaging in Alzheimer's Disease

Furthermore, benzothiazole derivatives have been applied in the field of amyloid imaging, particularly for Alzheimer's disease. The development of radioligands based on benzothiazole structures for PET imaging has facilitated the in vivo measurement of amyloid plaques in the brain, offering a breakthrough in early detection and understanding of Alzheimer’s disease pathophysiology. This application not only aids in diagnosing but also in evaluating the effectiveness of anti-amyloid therapies, demonstrating the critical role of benzothiazole derivatives in advancing Alzheimer's research (Nordberg, 2007).

Future Directions

Benzothiazole is one of the most prominent heterocycles. Changes in the functional group at the 2nd position induce a tragic change in the biological activity of compounds . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

Mechanism of Action

Target of Action

The primary target of this compound is the potassium channel . It acts as an activator for KCa3.1, KCa2.2, KCa2.1, and KCa2.3 . These channels play a crucial role in maintaining the electrical potential across the cell membrane, which is essential for various cellular processes.

Mode of Action

The compound interacts with its targets by binding to the potassium channels and enhancing their activity . This results in an increased flow of potassium ions across the cell membrane, leading to hyperpolarization. Hyperpolarization can affect the excitability of neurons and muscle cells, among other effects.

Biochemical Pathways

The activation of potassium channels by this compound can affect several biochemical pathways. For instance, it can enhance endothelium-derived hyperpolarizing factor (EDHF) responses , which are involved in the regulation of vascular tone and blood pressure.

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability

Result of Action

The activation of potassium channels by this compound can lead to a decrease in blood pressure . In vitro studies have shown that it can reduce cell viability and trigger apoptosis in certain cell lines . It can also affect cell proliferation and cell cycle progression .

Action Environment

The action of this compound can be influenced by environmental factors such as solvent polarity . For instance, its excited state intramolecular proton transfer (ESIPT) reaction is gradually inhibited by increasing solvent polarity . This suggests that the compound’s action, efficacy, and stability may vary depending on the environment in which it is used.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-2-[(4-methylphenyl)sulfonylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3S2/c1-16-10-13-18(14-11-16)33(30,31)28-21-9-5-4-8-20(21)24(29)27-25-26-22-15-12-17-6-2-3-7-19(17)23(22)32-25/h2-15,28H,1H3,(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMITEBPFKPHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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